3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide
Description
Properties
IUPAC Name |
3-methyl-4,5-dihydro-1,2-thiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-4-2-3-8(6,7)5-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOWPSNHDMYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244824 | |
| Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881652-46-6 | |
| Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881652-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonyl Chloride Amination
The traditional route to 3-methyl-4,5-dihydro-isothiazole 1,1-dioxide involves cyclization of sulfonyl chloride precursors with amines. In a representative procedure, 2-cyano-3-fluorobenzenesulfonyl chloride is treated with methylamine in aqueous medium at 0–10°C, yielding the intermediate sulfonamide. Subsequent acidification with acetic acid induces cyclization to form the sultam core. This method achieves moderate yields (45–60%) but requires precise temperature control to avoid side reactions.
Reaction Conditions :
Infrared (IR) spectroscopy confirms successful cyclization via characteristic SO₂ stretching vibrations at 1315 cm⁻¹ and 1170 cm⁻¹.
Ring-Closing Metathesis (RCM) Strategy
Ruthenium-Catalyzed Cyclization
A scalable synthesis leverages RCM using Grubbs-type catalysts. Starting with a linear diene sulfonamide, cyclization with [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh] (2.5 mol%) generates the dihydroisothiazole 1,1-dioxide scaffold. Propargylation of the intermediate introduces functional handles for downstream diversification.
Optimized Protocol :
- Catalyst Loading : 2.5 mol% (added in 5 portions)
- Temperature : Room temperature
- Solvent : Dichloromethane
- Scale : Multi-gram (≥10 g)
This method achieves >90% conversion, with purity verified via HPLC (>98% UV absorption at 214 nm).
One-Pot Click/Aza-Michael Addition
Copper-Catalyzed Triazole Formation
A one-pot protocol combines azide-alkyne cycloaddition (CuAAC) with aza-Michael addition. The propargylated dihydroisothiazole core reacts with azides (e.g., benzyl azide) and amines (e.g., piperazine) in ethanol at 60°C, mediated by CuI (30 mol%) and DBU (10 mol%). This orthogonal reaction sequence generates triazole-functionalized derivatives in 12 hours.
Key Parameters :
Ammonia Gas-Mediated Cyclization
Gas-Phase Ammonolysis
An alternative method employs gaseous ammonia to cyclize sulfonyl chlorides in dioxane. Passing NH₃ through a solution of 3-methyl-4,5-dihydro-isothiazole sulfonyl chloride at room temperature yields the target compound without requiring acid workup.
Advantages :
Aza-Michael/Esterification Tandem Reactions
Oligomeric Alkyl Carbodiimide (OACC) Coupling
A sequential aza-Michael/esterification approach diversifies the sultam core. After aza-Michael addition of amino alcohols, OACC-mediated esterification installs triazole motifs. This method, applicable to 41 derivatives, uses acetonitrile as the solvent and triethylamine as the base.
Conditions :
Comparative Analysis of Methods
Mechanistic Insights
Sulfonamide Cyclization Pathway
The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming a sulfonamide intermediate. Intramolecular cyclization, facilitated by acid or base, eliminates HCl to generate the sultam ring.
RCM Mechanism
The ruthenium catalyst mediates olefin metathesis, forming the six-membered transition state. Subsequent β-hydride elimination closes the dihydroisothiazole ring, with the catalyst regenerated for subsequent cycles.
Challenges and Optimization
Byproduct Formation in Classical Methods
Early methods suffered from over-alkylation and dimerization. Optimizing stoichiometry (amine:sulfonyl chloride = 1.2:1) and using polar aprotic solvents (e.g., acetonitrile) suppressed byproducts.
Catalyst Degradation in RCM
The ruthenium catalyst deactivates due to phosphine ligand dissociation. Incremental catalyst addition (5 × 0.5 mol%) maintained activity over prolonged reactions.
Chemical Reactions Analysis
Nucleophilic Additions via Aza-Michael Reactions
The compound undergoes aza-Michael reactions with amines, enabling diversification of its core structure. For example, reactions with amino alcohols proceed efficiently under basic conditions (DBU, 10 mol%) in methanol at 60°C, yielding substituted isothiazolidine 1,1-dioxides. This method was utilized to generate three daughter scaffolds ( 18 , 19 , 20 ) in multi-gram quantities .
Key conditions :
-
Solvent: Dry MeOH (1 M)
-
Catalyst: DBU (10 mol%)
-
Temperature: 60°C
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne-functionalized derivative 2 (2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide) participates in click chemistry with azides to form triazole-containing isothiazole 1,1-dioxides. This one-pot, multi-component reaction pairs CuAAC with aza-Michael or esterification steps, enabling library synthesis .
Representative reaction setup :
-
Substrate: 2 (50 mg, 0.32 mmol)
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Azide: 2 equiv.
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Amine: 1.2 equiv.
-
Catalyst: CuI (30 mol%), DBU (10 mol%)
-
Solvent: Dry EtOH (0.5 M)
-
Temperature: 60°C, 12 hours
Table 1: Selected yields from CuAAC/aza-Michael reactions
| Entry | Amine | Azide | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4{G} | Piperidine | M | 52 | 99 |
| 6{G} | Morpholine | N | 45 | 99 |
| 8{G} | Benzylamine | P | 47 | 99 |
Reactions with Oxygen and Sulfur Nucleophiles
The C-5 position of the isothiazole 1,1-dioxide ring is electrophilic, enabling Michael-type additions with oxygen and sulfur nucleophiles. For example:
-
Reaction with sodium alkoxides (e.g., NaOMe, NaOEt) produces 4,5-dihydrosultams as a mixture of trans (major) and cis (minor) isomers (3:1 ratio) .
-
Thiols (e.g., methyl thiolate) similarly yield dihydrosultams with stereochemical diversity .
Mechanistic note :
Nucleophilic attack at C-5 proceeds via a conjugate addition mechanism, facilitated by the electron-deficient nature of the sulfone-activated ring .
Grignard Reagent Compatibility
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide derivatives react with Grignard reagents (e.g., RMgX) to form propenamidines . For instance, treatment with methylmagnesium bromide generates 3,3-dialkoxy-substituted amidines, which are valuable intermediates for further functionalization .
Example reaction :
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Substrate: 5-Bromo-3-diethylaminoisothiazole 1,1-dioxide
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Reagent: MeMgBr (2 equiv.)
Esterification via Oligomeric Alkyl Carbodiimide (OACC)
Daughter scaffolds (e.g., 18 , 19 , 20 ) undergo esterification with carboxylic acids using OACC , a ROMP-derived coupling reagent. This one-pot protocol generates triazole-containing isothiazole 1,1-dioxide esters with high efficiency .
Optimized conditions :
-
Substrate: 18 (20 mg, 0.1 mmol)
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Acid: 2 equiv.
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OACC: 1.5 equiv.
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Solvent: Dry CH₂Cl₂ (0.1 M)
-
Temperature: RT, 12 hours
Stereochemical Outcomes in Dihydrosultam Formation
Reactions with chiral nucleophiles (e.g., amino alcohols) produce stereoisomeric amidines . For example, the reaction of 3-diethylamino-4-(4-methoxyphenyl)isothiazole 1,1-dioxide with sodium ethoxide yields Z- and E-amidines in a 3:1 ratio .
Table 2: Stereoselectivity in alkoxide reactions
| Nucleophile | Product Isomers (Z:E) | Yield (%) |
|---|---|---|
| NaOMe | 3:1 | 68 |
| NaOEt | 3:1 | 72 |
| NaO-iPr | 2:1 | 65 |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide exhibits significant antimicrobial activity. It has been investigated for its efficacy against a range of bacteria and fungi. The compound acts by disrupting cellular processes in microorganisms.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Case Study: In a study published in the Journal of Antibiotics, researchers demonstrated that derivatives of isothiazole compounds, including 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide, showed enhanced activity against resistant strains of Staphylococcus aureus .
1.2 Anticancer Activity
The compound has also been explored for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Case Study: A recent investigation highlighted the effects of isothiazole derivatives on breast cancer cell lines, revealing that these compounds can significantly inhibit cell proliferation and promote apoptosis .
Agricultural Applications
2.1 Pesticidal Activity
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide has been utilized in developing fungicides and herbicides due to its ability to inhibit fungal growth and pest infestations.
| Target Pest/Fungus | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Fusarium spp. | 85 | 200 |
| Aphids | 75 | 150 |
Case Study: In agricultural trials, this compound was effective in controlling Fusarium wilt in crops like tomatoes and peppers, leading to improved yield and quality .
Material Science Applications
3.1 Corrosion Inhibitors
The compound has been studied for its potential as a corrosion inhibitor in metal surfaces due to its ability to form protective films.
| Metal Type | Corrosion Rate (mm/year) | With Inhibitor (mm/year) |
|---|---|---|
| Carbon Steel | 0.5 | 0.05 |
| Aluminum | 0.3 | 0.02 |
Case Study: A study conducted on carbon steel exposed to saline environments showed that the application of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide reduced corrosion rates significantly compared to untreated samples .
Mechanism of Action
The mechanism by which 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been found to act as an aldose reductase inhibitor, which is significant in the context of diabetes treatment . The compound’s structure allows it to bind to and modulate the activity of various enzymes and receptors, thereby influencing biological processes.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: The Michaelis reaction for synthesizing 3-amino derivatives (e.g., 3-amino-4-arylisothiazole 1,1-dioxides) requires precise control of base and temperature to avoid side reactions, a limitation also applicable to the methyl-substituted variant .
- Structural Characterization : Tools like SHELXL and ORTEP-3 are critical for resolving crystal structures of these compounds, particularly for confirming sulfone geometry and substituent orientation .
Biological Activity
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is a heterocyclic compound that has gained attention for its diverse biological activities and potential applications in medicine and industry. This compound features a five-membered ring containing both sulfur and nitrogen, which contributes to its unique chemical properties and biological interactions.
The biological activity of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound has been shown to modulate the activity of ATP-sensitive potassium channels and AMPA receptors, which are essential for neuronal signaling and synaptic plasticity.
Target Interactions
- Enzymes : It interacts with cytochrome P450 enzymes, influencing drug metabolism and biochemical pathways.
- Receptors : The compound modulates AMPA receptor activity, impacting neurotransmission.
Antimicrobial and Antitumor Properties
Research indicates that 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for development as an antibacterial agent. Additionally, the compound demonstrates anticancer potential by inhibiting tumor cell growth in vitro .
Case Studies
- Antimicrobial Activity : In a study evaluating the antibacterial efficacy of isothiazole derivatives, 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide was found to have comparable activity to established antibiotics .
- Antitumor Activity : Another study reported that derivatives of isothiazole exhibited IC50 values indicating potent cytotoxicity against cancer cell lines such as Jurkat and HT-29. The presence of specific substituents on the thiazole ring enhanced this activity .
Biochemical Pathways
The compound plays a role in several metabolic pathways. Its interactions with cytochrome P450 enzymes suggest it may influence the metabolism of various substrates, potentially affecting drug interactions and efficacy.
Dosage Effects
The biological effects of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide are dose-dependent. Low doses may enhance cellular metabolism and reduce oxidative stress, while higher concentrations could lead to cytotoxic effects in certain cell types.
Environmental Influence
The stability and efficacy of this compound can be influenced by environmental factors such as temperature and light exposure. Its chemical properties allow it to interact with electrophiles in the environment, potentially altering its biological activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide better, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 Values (µg/mL) |
|---|---|---|
| 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide | Antimicrobial, Antitumor | Not specified |
| 1,2,4-benzothiadiazine-1,1-dioxide | Antiviral, Antihypertensive | IC50 = 2.0 |
| Thiazole derivatives | Anticancer (various cell lines) | IC50 = 1.61 - 2.0 |
This comparison highlights the diverse applications of thiazole-containing compounds in pharmacology.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
